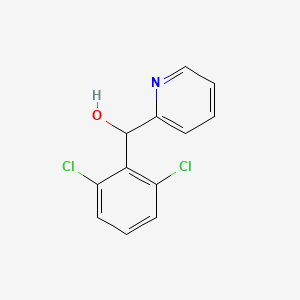

(2,6-Dichlorophenyl)(2-pyridinyl)methanol

Description

(2,6-Dichlorophenyl)(2-pyridinyl)methanol is a structurally distinct compound featuring a dichlorophenyl ring linked to a pyridinyl group via a methanol bridge. It has garnered attention in medicinal chemistry for its role as a key pharmacophore in human adenosine A3 receptor (hA3R) antagonists. Studies highlight that the 3-(2,6-dichlorophenyl)-isoxazolyl scaffold, combined with a 2-pyridinyl group, enhances hA3R binding affinity by optimizing hydrophobic interactions and halogen bonding within the receptor’s orthosteric pocket . Modifications to its substituents, such as bromination at the 5-position of the pyridinyl ring (e.g., compound 39), further improve binding potency, underscoring its adaptability in drug design .

Properties

CAS No. |

5428-74-0 |

|---|---|

Molecular Formula |

C12H9Cl2NO |

Molecular Weight |

254.11 g/mol |

IUPAC Name |

(2,6-dichlorophenyl)-pyridin-2-ylmethanol |

InChI |

InChI=1S/C12H9Cl2NO/c13-8-4-3-5-9(14)11(8)12(16)10-6-1-2-7-15-10/h1-7,12,16H |

InChI Key |

DVYVLPGTKGKDRC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C(C2=C(C=CC=C2Cl)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dichlorophenyl)(2-pyridinyl)methanol typically involves the reaction of 2,6-dichlorobenzaldehyde with 2-pyridylmagnesium bromide, followed by hydrolysis . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production methods for (2,6-Dichlorophenyl)(2-pyridinyl)methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(2,6-Dichlorophenyl)(2-pyridinyl)methanol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups such as alkyl, aryl, or amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

(2,6-Dichlorophenyl)(2-pyridinyl)methanol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2,6-Dichlorophenyl)(2-pyridinyl)methanol involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Functional and Electronic Comparisons

Substitution Effects on Binding Affinity

- Chloro vs. Bromo/Methyl Groups : Replacing chloro substituents with bromo (e.g., compound 74 ) or methyl groups (e.g., compound 77 ) alters steric and electronic profiles. Bromine increases lipophilicity and receptor fit, while methyl groups reduce binding due to weaker halogen bonding .

- Pyridinyl Modifications: Bromination at the 5-position of the pyridinyl ring (compound 39) enhances hA3R affinity by 2-fold compared to non-brominated analogues (e.g., compound 37) .

Electronic Properties and NQR Analysis

- 35Cl NQR Studies : N-(2,6-dichlorophenyl)-amides exhibit lower NQR frequencies when alkyl groups are present in side chains, while aryl or chlorinated alkyl groups increase frequencies. This suggests electron-withdrawing groups (e.g., Cl) enhance resonance stabilization, critical for receptor interactions .

Biological Activity

(2,6-Dichlorophenyl)(2-pyridinyl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C12H10Cl2N

- Molecular Weight : 253.12 g/mol

- CAS Number : Not specified in the sources.

The biological activity of (2,6-Dichlorophenyl)(2-pyridinyl)methanol is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cell signaling pathways. The compound's structure allows it to modulate activities through both covalent and non-covalent interactions.

Anticancer Activity

Research has indicated that (2,6-Dichlorophenyl)(2-pyridinyl)methanol exhibits significant anticancer properties. It has been tested against several cancer cell lines, demonstrating varying degrees of cytotoxicity.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| PC-3 (Prostate Cancer) | 0.67 | |

| HCT-116 (Colon Cancer) | 0.80 | |

| ACHN (Renal Cancer) | 0.87 |

In a study evaluating its efficacy against different cancer types, the compound showed promising results with an IC50 value indicating potent activity against prostate and colon cancer cell lines. The compound's mechanism involves the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Activity

The antimicrobial properties of (2,6-Dichlorophenyl)(2-pyridinyl)methanol have also been explored. It has demonstrated effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Enterococcus faecalis | 64 µg/mL |

These findings suggest that the compound could serve as a potential lead in the development of new antimicrobial agents.

Study on Anticancer Efficacy

A notable study investigated the anticancer effects of (2,6-Dichlorophenyl)(2-pyridinyl)methanol on human liver cancer cells (HepG2). The results indicated that the compound significantly inhibited cell growth and induced apoptosis via the p53-mediated intrinsic pathway, showcasing its potential as a therapeutic agent for liver cancer treatment .

Study on Antimicrobial Properties

In another study focusing on its antimicrobial effects, methanolic extracts containing (2,6-Dichlorophenyl)(2-pyridinyl)methanol were tested against methicillin-resistant Staphylococcus aureus (MRSA). The extract showed a remarkable reduction in bacterial viability, suggesting that this compound could be effective against resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.